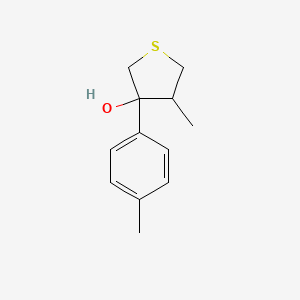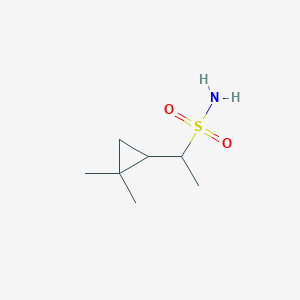
5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluoroaniline with α-bromoacetylacetone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the substituents attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit a range of biological properties, including antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore the specific biological effects of this compound and its derivatives.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, while the thiazole ring provides a scaffold for interaction with biological macromolecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
- 4-(4-Fluorophenyl)-2-methylthiazole
- 5-(4-Fluorophenyl)-2-thiazolamine
Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of its substituents. The presence of the fluorophenyl group at the 5-position and the carboxylic acid group at the 2-position of the thiazole ring provides distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and offers potential advantages in various applications, including drug development and material science.
Eigenschaften
Molekularformel |
C11H8FNO2S |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(16-10(13-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
BLVIKWAHMVVCSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
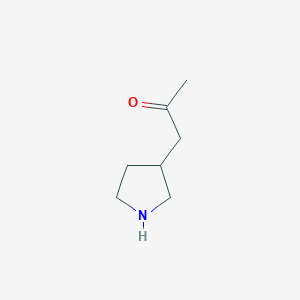

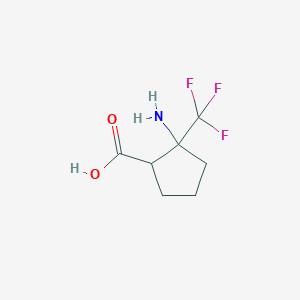
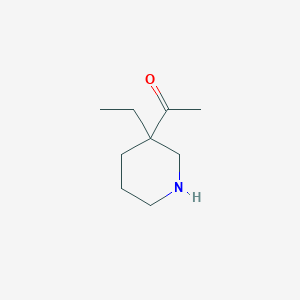
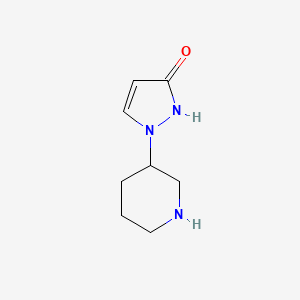
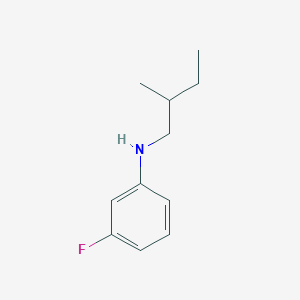
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

